molecular formula C16H23NO B14786698 1-Benzyl-3-(sec-butyl)piperidin-4-one

1-Benzyl-3-(sec-butyl)piperidin-4-one

Cat. No.: B14786698
M. Wt: 245.36 g/mol
InChI Key: SSWHVTFRBGPVMU-UHFFFAOYSA-N
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Description

1-benzyl-3-sec-butyl-piperidin-4-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-benzyl-3-sec-butyl-piperidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-benzyl-4-piperidone with sec-butylamine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

1-benzyl-3-sec-butyl-piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-3-sec-butyl-piperidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-sec-butyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-benzyl-3-sec-butyl-piperidin-4-one can be compared with other piperidine derivatives, such as:

    1-benzyl-4-piperidone: A precursor in the synthesis of 1-benzyl-3-sec-butyl-piperidin-4-one, known for its use in organic synthesis.

    3-sec-butyl-4-piperidone: Another piperidine derivative with similar structural features but different biological activities.

    1-benzyl-3-methyl-piperidin-4-one: A compound with a similar structure but different substituents, leading to distinct chemical and biological properties. The uniqueness of 1-benzyl-3-sec-butyl-piperidin-4-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-benzyl-3-butan-2-ylpiperidin-4-one

InChI

InChI=1S/C16H23NO/c1-3-13(2)15-12-17(10-9-16(15)18)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3

InChI Key

SSWHVTFRBGPVMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CN(CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

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